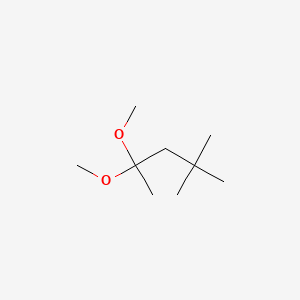![molecular formula C17H21N3O3S3 B6175977 4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide CAS No. 2613385-44-5](/img/no-structure.png)
4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3S3 and its molecular weight is 411.6. The purity is usually 94.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide' involves the reaction of 4-(3-sulfanylbenzenesulfonyl)piperazine-1-carboxylic acid with 1-(thiophen-2-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a suitable amide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to obtain the final product.", "Starting Materials": [ "4-(3-sulfanylbenzenesulfonyl)piperazine-1-carboxylic acid", "1-(thiophen-2-yl)ethanamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N'-diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Step 1: 4-(3-sulfanylbenzenesulfonyl)piperazine-1-carboxylic acid is dissolved in a suitable solvent such as dichloromethane (DCM) and cooled to 0-5°C.", "Step 2: To the above solution, 1-(thiophen-2-yl)ethanamine and DCC are added and the reaction mixture is stirred at room temperature for 2-3 hours.", "Step 3: After completion of the reaction, the mixture is filtered to remove the dicyclohexylurea byproduct and the filtrate is concentrated under reduced pressure.", "Step 4: The resulting intermediate is dissolved in a suitable solvent such as dimethylformamide (DMF) and treated with DIC and NHS.", "Step 5: The reaction mixture is stirred at room temperature for 2-3 hours and then concentrated under reduced pressure.", "Step 6: The crude product is purified by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol to obtain the final product." ] } | |
CAS-Nummer |
2613385-44-5 |
Molekularformel |
C17H21N3O3S3 |
Molekulargewicht |
411.6 |
Reinheit |
94 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



